2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted at the 6-position with a 4-ethoxyphenyl group and at the 3-position with a thioether-linked N-(3-methoxybenzyl)acetamide moiety. The ethoxy and methoxy groups enhance electron-donating properties, while the thioacetamide linkage may influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-31-18-9-7-17(8-10-18)20-11-12-21-25-26-23(28(21)27-20)32-15-22(29)24-14-16-5-4-6-19(13-16)30-2/h4-13H,3,14-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFNFHKTCLVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC(=CC=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Core Heterocyclic Systems
- Target Compound : Triazolo[4,3-b]pyridazine core with sulfur-based substituents.
- AG01AQFE () : Shares the triazolo[4,3-b]pyridazine core but substitutes with an ether-linked ethanamine group (oxygen-based) and 4-methoxyphenyl .
- Compound 10a (): Benzothieno-fused triazolopyrimidine core with acetamide substituents .
Substituent Effects
- Thioether vs.
- Acetamide vs. Ethanamine : The N-(3-methoxybenzyl)acetamide group in the target compound may enhance hydrogen bonding with biological targets compared to the simpler ethanamine in AG01AQFE.
Key Observations:
- AG01AQFE : Classified as acutely toxic with risks of skin/eye irritation, suggesting that the target compound’s safety profile warrants rigorous evaluation, especially given its thioether group .
- Heterocyclic Amines (): While structurally distinct from carcinogenic IQ-type HCAs (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline), the triazolo-pyridazine core’s aromaticity necessitates mutagenicity screening .
Physicochemical Properties
- Lipophilicity : The thioether and 3-methoxybenzyl groups in the target compound likely increase logP compared to AG01AQFE, affecting solubility and distribution.
- Metabolic Stability : The acetamide group may reduce first-pass metabolism relative to the ethanamine in AG01AQFE, but the thioether could predispose it to oxidative metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
